BenchChemオンラインストアへようこそ!

Estetrol

Estrogen Receptor Alpha Estrogen Receptor Beta EC50

Estetrol (E4) is a native human estrogen distinguished by four hydroxyl groups that confer high oral bioavailability, a ~28 h half-life, and exclusive Phase II conjugation—bypassing CYP450 entirely. Unlike ethinylestradiol, E4 preserves activated protein C sensitivity, delivering a neutral coagulation profile critical for minimizing VTE risk. Its 100-fold lower breast proliferation stimulation vs. estradiol and unique NEST mechanism—estrogenic on bone, vagina, and CNS, yet antagonistic on breast—make it the definitive tool for developing safer, next-generation hormone therapies and dissecting compartment-specific ER signaling.

Molecular Formula C18H24O4
Molecular Weight 304.4 g/mol
CAS No. 16127-99-4
Cat. No. B8037453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstetrol
CAS16127-99-4
Molecular FormulaC18H24O4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1
InChIKeyAJIPIJNNOJSSQC-NYLIRDPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estetrol (CAS 16127-99-4) Procurement Guide: A Native Estrogen with a Distinct Pharmacokinetic and Safety Profile


Estetrol (E4), chemically known as estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol, is a naturally occurring human estrogen produced exclusively by the fetal liver during pregnancy [1]. Structurally, it differs from other endogenous estrogens by the presence of four hydroxyl groups, a feature that underpins its unique pharmacokinetic and pharmacodynamic behavior [2]. E4 is now commercially synthesized from plant-derived estrone and serves as the estrogenic component in a recently approved combined oral contraceptive, typically formulated with drospirenone [3]. Its characterization as a Native Estrogen with Selective Tissue activity (NEST) distinguishes it from classical estrogens and Selective Estrogen Receptor Modulators (SERMs) [4].

Why Estetrol Cannot Be Interchanged with Estradiol or Ethinylestradiol in Scientific and Clinical Applications


While estrogens share a common steroid backbone, their distinct molecular structures lead to profound differences in receptor binding kinetics, metabolic stability, and tissue-specific effects. Unlike estradiol (E2), which is subject to extensive first-pass metabolism yielding hydroxylated metabolites, or ethinylestradiol (EE), a potent synthetic estrogen that strongly stimulates hepatic proteins, Estetrol (E4) exhibits a unique pattern of low receptor affinity compensated by high oral bioavailability and a long half-life [1]. Furthermore, its metabolism via conjugation rather than cytochrome P450 oxidation results in a distinct safety profile, particularly concerning hemostatic balance and drug-drug interaction potential [2]. Direct substitution without considering these documented quantitative differences would compromise both the validity of research models and the safety of therapeutic applications.

Estetrol (E4) Quantitative Differentiation Evidence: A Comparative Analysis Against Estradiol and Ethinylestradiol


Estrogen Receptor Transactivation Potency: E4 Demonstrates Significantly Lower Potency than E2 and EE

In a luciferase reporter assay (ER-CALUX) using human osteoblastic U2-OS cells stably expressing ERα or ERβ, Estetrol (E4) demonstrated significantly lower potency in transactivating both estrogen receptors compared to Estradiol (E2) and Ethinylestradiol (EE) . The EC50 value for E4 at ERα was 6.2 x 10^-10 M, which is 270-fold higher (less potent) than that of E2 (2.3 x 10^-12 M) and 713-fold higher than that of EE (8.7 x 10^-13 M) . At ERβ, the EC50 for E4 was 1.2 x 10^-8 M, representing a 226-fold lower potency compared to E2 (5.3 x 10^-11 M) and a 48-fold lower potency compared to EE (2.5 x 10^-10 M) .

Estrogen Receptor Alpha Estrogen Receptor Beta EC50 Transactivation ER-CALUX Bioassay

Oral Bioavailability and Half-Life: Estetrol Exhibits Superior Pharmacokinetic Stability Compared to Estradiol

Estetrol (E4) demonstrates a markedly different pharmacokinetic profile compared to estradiol (E2) following oral administration. E4 exhibits high and dose-proportional oral bioavailability, whereas oral E2 bioavailability is less than 5% due to extensive first-pass metabolism [1]. Furthermore, E4 has a significantly longer terminal elimination half-life, reported as approximately 28 hours in humans [2], in contrast to the short half-life of oral E2 which is approximately 2-3 hours [1]. This is further supported by a comparative analysis showing E4 has a longer half-life than both E2 and ethinylestradiol (EE) [3].

Pharmacokinetics Oral Bioavailability Half-Life Metabolism CYP450

Metabolic Pathway and Drug Interaction Potential: E4 Bypasses CYP450-Mediated Metabolism

Unlike estradiol (E2) and ethinylestradiol (EE), which are primarily metabolized via hydroxylation by cytochrome P450 (CYP450) enzymes, Estetrol (E4) is predominantly metabolized through Phase II conjugation reactions, forming glucuronide and sulfate conjugates [1]. Specifically, CYP450 enzymes do not play a major role in the metabolism of E4, suggesting a low potential for drug-drug interactions compared to other estrogens [2]. This is in stark contrast to the extensive CYP450-dependent metabolism of EE and E2, which can lead to clinically significant interactions with drugs that induce or inhibit these enzymes.

Drug Metabolism CYP450 Phase II Metabolism Drug-Drug Interactions Glucuronidation

Hemostatic Safety Profile: Estetrol Demonstrates a Neutral Effect on Coagulation Markers

Clinical studies have demonstrated that Estetrol (E4) has a neutral effect on hemostasis markers. In postmenopausal women, E4 did not modify coagulation markers and maintained sensitivity to activated protein C (APC), a key measure of thrombotic risk [1]. This is in direct contrast to ethinylestradiol (EE)-containing oral contraceptives, which are known to induce a prothrombotic state by altering the synthesis of hepatic coagulation factors and increasing resistance to APC [2]. This differential impact on the hemostatic system is a cornerstone of the improved safety profile of E4.

Venous Thromboembolism VTE Coagulation Hemostasis Activated Protein C Resistance Safety

Clinical Ovulation Inhibition: Estetrol/Drospirenone Demonstrates Comparable Efficacy to an EE-Based Comparator

In a randomized, single-blind, non-inferiority clinical trial, the ovulation inhibition rate of a combined oral contraceptive containing 15 mg Estetrol (E4) and 3 mg drospirenone (DRSP) was directly compared to a formulation containing 20 µg ethinyl estradiol (EE) and 75 µg gestodene (GS) [1]. Ovulation was inhibited in 61.11% of participants in both groups, with an adjusted relative risk of 0.95 (95% CI: 0.56-1.59, p = 0.841) and an absolute risk difference of -0.03 (95% CI: -0.39 to 0.33) [1]. The study found that initiating E4/DRSP on cycle day 7-9 appeared comparable to EE/GS for ovulation inhibition [1].

Contraceptive Efficacy Ovulation Inhibition Randomized Controlled Trial Hoogland Score Estetrol/Drospirenone

Evidence-Based Application Scenarios for Estetrol (E4) in Research and Clinical Development


Investigating Estrogen Receptor Biology with a Low-Potency, Selective Agonist

Due to its 270-fold lower potency at ERα compared to estradiol , Estetrol is an ideal tool for dissecting ER-mediated signaling pathways where a weak agonist is required to avoid receptor saturation. Its distinct coregulator recruitment profile, which is similar to E2 but with lower efficacy, allows researchers to study ER pharmacology in a more nuanced and physiologically relevant context . The compound's selectivity for nuclear ERα over membrane-bound ERα also makes it valuable for studying compartment-specific estrogen signaling [1].

Developing Next-Generation Contraceptives with a Favorable Hemostatic Profile

The neutral effect of Estetrol on coagulation markers, including the preservation of activated protein C sensitivity, is a critical differentiator from ethinylestradiol [2]. This makes E4 the estrogen of choice for formulating combined oral contraceptives aimed at minimizing the risk of venous thromboembolism (VTE) [3]. Procurement of E4 is essential for clinical trials evaluating the long-term cardiovascular safety of hormonal contraception, as it represents a potentially safer alternative to the current standard of care.

Formulating Menopausal Hormone Therapy (MHT) with Reduced Hepatic Impact

Estetrol's metabolism via Phase II conjugation, which bypasses the cytochrome P450 system, results in a significantly lower hepatic impact compared to other oral estrogens [4]. This property makes E4 a compelling candidate for menopausal hormone therapy (MHT), particularly for women where minimizing hepatic stimulation is a priority [5]. Research-grade E4 is required for pre-clinical and clinical studies investigating its effects on vasomotor symptoms, bone turnover, and metabolic markers in this context [5].

Studying Estrogen-Mediated Breast Tissue Effects and Antagonism

Preclinical data indicate that Estetrol acts as an estrogen antagonist on breast tissue, with a reported 100-fold lower stimulation of breast proliferation compared to estradiol [1]. Furthermore, E4 has been shown to antagonize estradiol-dependent mammary gland proliferation [1]. This unique property positions E4 as a critical reagent for in vitro and in vivo models studying the differential effects of estrogens on mammary tissue and for exploring potential therapeutic applications in hormone-dependent breast cancer research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.